BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE
Description
Butyl 3-(3,4-dimethoxybenzamido)benzoate is a structurally complex benzoate ester featuring a 3,4-dimethoxy-substituted benzamido group at the 3-position of the benzoate ring. This compound combines the ester functionality of butyl benzoate (a derivative of butanol and benzoic acid) with an amide-linked aromatic moiety, which may confer distinct physicochemical and biological properties compared to simpler alkyl benzoates.
The presence of both methoxy and amide substituents likely enhances its stability and modulates interactions with biological targets, such as enzymes or receptors, distinguishing it from conventional alkyl benzoates used in cosmetics or pharmaceuticals .
Properties
IUPAC Name |
butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-5-11-26-20(23)15-7-6-8-16(12-15)21-19(22)14-9-10-17(24-2)18(13-14)25-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSLMURKZUVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of 3,4-dimethoxybenzoic acid with butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form butyl 3,4-dimethoxybenzoate.
Amidation: The butyl 3,4-dimethoxybenzoate is then reacted with an amine, such as 3-aminobenzoic acid, under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Substituents | Functional Groups |
|---|---|---|
| Butyl benzoate | None | Ester |
| Organotin(IV) benzoates | Tin coordination | Carboxylate + metal |
| Butyl 3-(3,4-DMB) benzoate | 3,4-Dimethoxybenzamido at C3 | Ester + amide + methoxy groups |
Physicochemical Properties
The methoxy and amide groups in this compound likely increase its molecular weight and polarity compared to unsubstituted alkyl benzoates, influencing solubility and volatility:
| Property | Butyl Benzoate | Butyl 3-(3,4-DMB) Benzoate | Organotin(IV) Benzoates |
|---|---|---|---|
| Molecular Weight | ~194 g/mol | ~357 g/mol (estimated) | ~350–450 g/mol |
| Solubility | Low in water | Moderate in polar solvents | Low in water |
| Stability | Prone to hydrolysis | Enhanced (amide group) | High (metal coordination) |
Notes:
- Butyl benzoate undergoes hydrolysis to yield benzoic acid and butanol, while the amide group in butyl 3-(3,4-DMB) benzoate may slow degradation .
- Organotin(IV) benzoates exhibit thermal stability due to metal-carboxylate bonds .
Degradation Pathways
Butyl benzoate degrades via photolysis and hydrolysis, producing intermediates like mono-butyl phthalate and benzoic acid . In contrast, this compound’s degradation is expected to involve:
Photolysis: Cleavage of the ester bond, yielding 3-(3,4-dimethoxybenzamido)benzoic acid and butanol.
Oxidation: Methoxy groups may convert to quinones or carboxylic acids under oxidative conditions.
Comparative Degradation Products :
| Compound | Primary Degradation Products |
|---|---|
| Butyl benzoate | Benzoic acid, butyl-o-hydroxybenzoate |
| Organotin(IV) benzoates | Benzoic acid, tin oxides |
| Butyl 3-(3,4-DMB) benzoate | 3-(3,4-Dimethoxybenzamido)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
